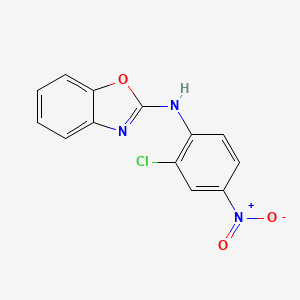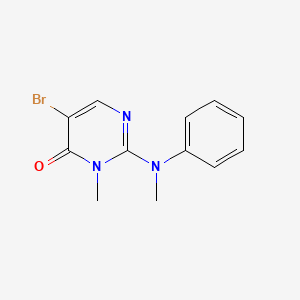
5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 3, and a methyl(phenyl)amino group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-3-methyl-2-chloropyrimidine with methyl(phenyl)amine under suitable conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at position 3 can be oxidized to form a carboxyl group.
Reduction Reactions: The carbonyl group at position 4 can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylated derivatives.
Reduction Reactions: Products include hydroxylated derivatives.
Scientific Research Applications
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- 3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- 5-bromo-3-methyl-2-amino-pyrimidin-4(3H)-one
Uniqueness
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both a bromine atom and a methyl(phenyl)amino group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12BrN3O |
|---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
5-bromo-3-methyl-2-(N-methylanilino)pyrimidin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c1-15(9-6-4-3-5-7-9)12-14-8-10(13)11(17)16(12)2/h3-8H,1-2H3 |
InChI Key |
WKRPZKNFPZWJCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN=C1N(C)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)
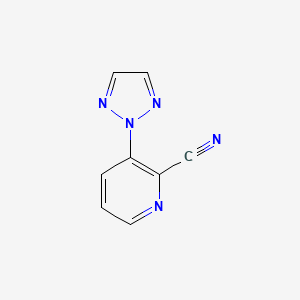
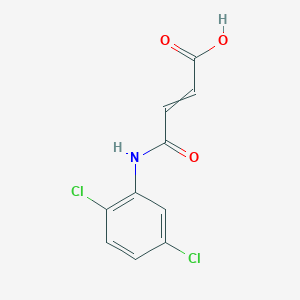


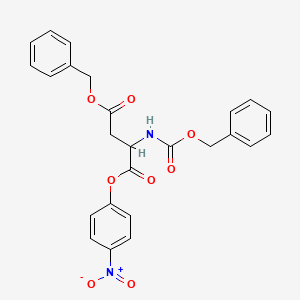
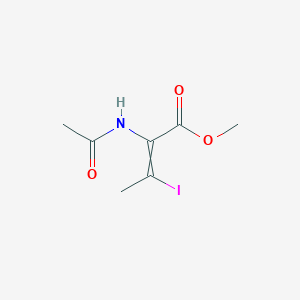
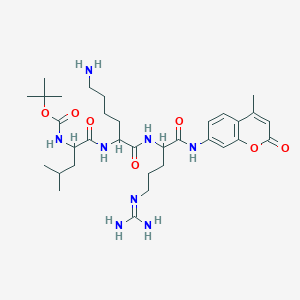
![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)

![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)

